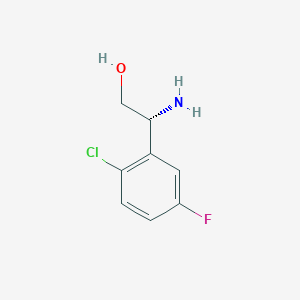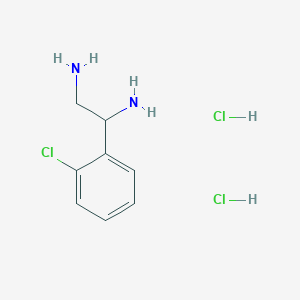![molecular formula C13H8BrN3O2 B13048812 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid](/img/structure/B13048812.png)
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromine atom, a pyrrolo[2,3-C]pyridine moiety, and an isonicotinic acid group, making it a unique and interesting molecule for scientific research.
準備方法
The synthesis of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 1H-pyrrolo[2,3-C]pyridine, followed by the introduction of the isonicotinic acid group through a series of reactions. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
5-Bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)isonicotinic acid can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has a similar pyrrolo[2,3-b]pyridine structure but differs in the position of the bromine atom and the carboxylic acid group.
Pyrrolopyrazine derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties, and have distinct structural features compared to pyrrolopyridine derivatives.
特性
分子式 |
C13H8BrN3O2 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC名 |
5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-6-16-12(5-9(10)13(18)19)17-4-2-8-1-3-15-7-11(8)17/h1-7H,(H,18,19) |
InChIキー |
HYXMDJGIKBBKGR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1C=CN2C3=NC=C(C(=C3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B13048741.png)





![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)



![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![Methyl 2-(6-bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13048809.png)

